molecular formula C11H15O4P B14546512 2-[Methoxy(phenyl)phosphoryl]ethyl acetate CAS No. 62205-82-7

2-[Methoxy(phenyl)phosphoryl]ethyl acetate

Cat. No.: B14546512
CAS No.: 62205-82-7
M. Wt: 242.21 g/mol
InChI Key: IDNAGYWPZPVUPL-UHFFFAOYSA-N
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Description

2-[Methoxy(phenyl)phosphoryl]ethyl acetate is an organophosphorus compound with the molecular formula C₁₁H₁₅O₄P It is known for its unique chemical structure, which includes a methoxy group, a phenyl ring, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methoxy(phenyl)phosphoryl]ethyl acetate typically involves the reaction of phenylphosphonic dichloride with methanol and ethyl acetate under controlled conditions. The reaction proceeds as follows:

    Reaction of phenylphosphonic dichloride with methanol: This step involves the formation of phenylphosphonic acid dimethyl ester.

    Reaction with ethyl acetate: The phenylphosphonic acid dimethyl ester is then reacted with ethyl acetate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[Methoxy(phenyl)phosphoryl]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Methoxy(phenyl)phosphoryl]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Methoxy(phenyl)phosphoryl]ethyl acetate involves its interaction with molecular targets through its functional groups. The methoxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Similar in structure but lacks the methoxy and acetate groups.

    Dimethyl phenylphosphonate: Contains a phenyl ring and phosphonate group but differs in the ester moiety.

    Ethyl phenylphosphonate: Similar but with an ethyl group instead of a methoxy group.

Uniqueness

2-[Methoxy(phenyl)phosphoryl]ethyl acetate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62205-82-7

Molecular Formula

C11H15O4P

Molecular Weight

242.21 g/mol

IUPAC Name

2-[methoxy(phenyl)phosphoryl]ethyl acetate

InChI

InChI=1S/C11H15O4P/c1-10(12)15-8-9-16(13,14-2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

IDNAGYWPZPVUPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCP(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

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